molecular formula C22H15F3N2OS2 B2682579 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol CAS No. 861206-98-6

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol

Cat. No.: B2682579
CAS No.: 861206-98-6
M. Wt: 444.49
InChI Key: URGPTKZDJDLZON-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is a complex organic compound characterized by its unique structure, which includes thiazole rings and trifluoromethyl groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the thiazole rings with the phenyl and trifluoromethyl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the phenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
  • 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(fluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol

Uniqueness

Compared to similar compounds, 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is unique due to the presence of both the trifluoromethyl group and the thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS2/c1-13-19(14-7-3-2-4-8-14)27-21(30-13)16(20-26-18(28)12-29-20)11-15-9-5-6-10-17(15)22(23,24)25/h2-12,28H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGPTKZDJDLZON-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=CC2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)/C(=C/C2=CC=CC=C2C(F)(F)F)/C3=NC(=CS3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.